molecular formula C21H20N2O B5113268 N-1-naphthyl-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea

N-1-naphthyl-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea

Cat. No. B5113268
M. Wt: 316.4 g/mol
InChI Key: QQYDMFHLKYPJGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1-naphthyl-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea (NTNU) is a synthetic compound that belongs to the class of urea derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

N-1-naphthyl-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit significant anti-inflammatory, anticancer, and antidiabetic activities in vitro and in vivo. N-1-naphthyl-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has also been reported to possess potent inhibitory effects against several enzymes, including cyclooxygenase-2, lipoxygenase, and aldose reductase.

Mechanism of Action

The exact mechanism of action of N-1-naphthyl-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways and cellular processes. N-1-naphthyl-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and to suppress the activity of nuclear factor-κB, a transcription factor involved in the regulation of inflammation and immune response. N-1-naphthyl-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has also been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, two key enzymes involved in the apoptotic pathway.
Biochemical and Physiological Effects:
N-1-naphthyl-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has been shown to exhibit several biochemical and physiological effects in vitro and in vivo. It has been reported to reduce the levels of reactive oxygen species and malondialdehyde, two markers of oxidative stress, and to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase. N-1-naphthyl-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has also been shown to improve glucose tolerance and insulin sensitivity in diabetic animals by enhancing the activity of insulin signaling pathway.

Advantages and Limitations for Lab Experiments

N-1-naphthyl-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has several advantages as a research tool. It is a synthetic compound, which makes it easier to obtain in large quantities and with high purity. It is also stable under normal laboratory conditions and can be easily stored for long periods. However, N-1-naphthyl-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has some limitations as well. It is relatively expensive compared to other research tools, and its synthesis requires specialized equipment and expertise. Moreover, the exact mechanism of action of N-1-naphthyl-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea is not fully understood, which limits its potential applications in some fields of research.

Future Directions

N-1-naphthyl-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has several potential future directions for research. One possible direction is to explore its therapeutic potential in various diseases, such as cancer, diabetes, and inflammation. Another direction is to investigate its mechanism of action in more detail, which could lead to the development of more potent and selective derivatives. Moreover, N-1-naphthyl-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea could be used as a research tool to study the role of various enzymes and signaling pathways in cellular processes. Finally, the synthesis of N-1-naphthyl-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea could be optimized to improve its yield and reduce its cost, which would make it more accessible to researchers.

Synthesis Methods

N-1-naphthyl-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea can be synthesized by reacting 1-naphthylisocyanate with 1,2,3,4-tetrahydro-1-naphthalenamine in the presence of a suitable solvent and a catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to N-1-naphthyl-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea by the addition of a suitable reagent. The yield of N-1-naphthyl-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea can be improved by optimizing the reaction conditions, such as temperature, time, and reactant ratio.

properties

IUPAC Name

1-naphthalen-1-yl-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O/c24-21(22-19-13-5-9-15-7-1-3-11-17(15)19)23-20-14-6-10-16-8-2-4-12-18(16)20/h1-5,7-9,11-13,20H,6,10,14H2,(H2,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQYDMFHLKYPJGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NC(=O)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Naphthalen-1-yl-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea

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